molecular formula C23H21N5O5 B2460409 ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251696-71-5

ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2460409
CAS No.: 1251696-71-5
M. Wt: 447.451
InChI Key: QQEJOTIZECBDEZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound featuring a triazolopyrazine core

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Therefore, it’s possible that this compound may also target similar biological entities.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on the structure, it can be hypothesized that the compound may interact with its targets through aromatic nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antiviral and antimicrobial activities , suggesting that this compound may also affect pathways related to these biological processes.

Result of Action

Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations , suggesting that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the p-Tolyloxy Group: This is achieved through nucleophilic substitution reactions.

    Acylation and Esterification: The final steps involve acylation to introduce the acetamido group and esterification to form the ethyl benzoate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate: This compound is unique due to its specific substitution pattern and functional groups.

    Other Triazolopyrazine Derivatives: Compounds with similar cores but different substituents can have varying biological activities and properties.

Uniqueness

The uniqueness of ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

ethyl 2-[[2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-3-32-22(30)17-6-4-5-7-18(17)25-19(29)14-28-23(31)27-13-12-24-21(20(27)26-28)33-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEJOTIZECBDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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